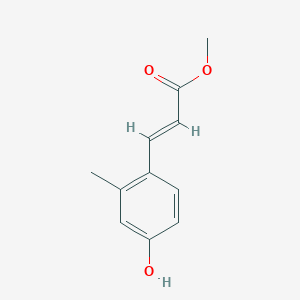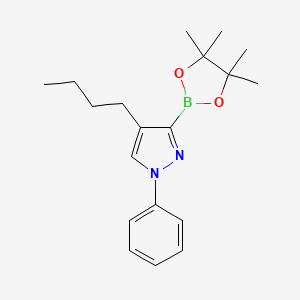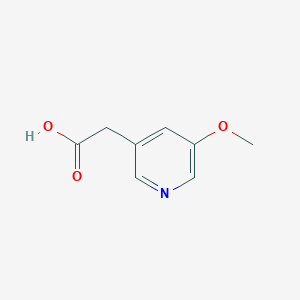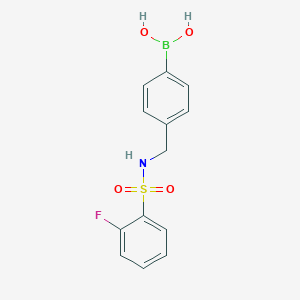
Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids. These compounds are known for their diverse biological activities and are often found in various plants. The compound’s structure includes a phenyl ring substituted with a hydroxyl group and a methyl group, along with a propenoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde.
Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)propan-2-ol.
Substitution: Formation of various substituted phenylpropanoates.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The biological effects of Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate are often attributed to its ability to interact with cellular pathways involved in oxidative stress and inflammation. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, while the ester moiety can interact with enzymes and proteins to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: Similar structure but lacks the ester moiety.
Coumaric Acid: Contains a hydroxyl group on the phenyl ring but differs in the position of the double bond.
Ferulic Acid: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate is unique due to its specific substitution pattern on the phenyl ring and the presence of the ester moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl (E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3-7,12H,1-2H3/b6-4+ |
InChI Key |
JTWBYPDPPJPVCN-GQCTYLIASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)/C=C/C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)




![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)


